Enhanced Lipophilicity for Membrane Permeability vs. Unsubstituted Biphenyl
The target compound exhibits a computed XLogP3-AA of 5.9, which is substantially higher than the baseline unsubstituted biphenyl (XLogP3-AA ≈ 3.8) [1]. This increase in lipophilicity is a direct consequence of both the 4-ethylbenzyl ether and the 2-fluoro substituent, and it can significantly improve passive membrane permeability in cell-based assays [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.9 |
| Comparator Or Baseline | Unsubstituted biphenyl (≈ 3.8) |
| Quantified Difference | +2.1 log units |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 2.1 log unit increase in logP can translate to a roughly 100-fold increase in membrane partitioning, which is critical for optimizing bioavailability in drug discovery programs targeting intracellular proteins.
- [1] PubChem. Compound Summary for CID 2765859: 4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl. National Center for Biotechnology Information, 2025. View Source
